N-(1-cyclopropyl-2,2-difluoroethyl)-2-(4-cyclopropylpyrazol-1-yl)acetamide
Description
Starting Materials: The cyclopropylpyrazole intermediate and a difluoroethylating agent (e.g., 2,2-difluoroethyl bromide).
Reaction Conditions: The intermediate undergoes nucleophilic substitution with the difluoroethylating agent in the presence of a base such as potassium carbonate.
Acetylation
Starting Materials: The difluoroethylated intermediate and acetic anhydride.
Reaction Conditions: The intermediate is acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.
Purification Techniques: Employing advanced purification methods such as crystallization or chromatography to obtain high-purity products.
Properties
IUPAC Name |
N-(1-cyclopropyl-2,2-difluoroethyl)-2-(4-cyclopropylpyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N3O/c14-13(15)12(9-3-4-9)17-11(19)7-18-6-10(5-16-18)8-1-2-8/h5-6,8-9,12-13H,1-4,7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADQHXZMBDAQIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=C2)CC(=O)NC(C3CC3)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-2,2-difluoroethyl)-2-(4-cyclopropylpyrazol-1-yl)acetamide typically involves multiple steps:
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Formation of the Cyclopropylpyrazole Intermediate
Starting Materials: Cyclopropylamine and 1,3-diketone.
Reaction Conditions: Cyclopropylamine reacts with 1,3-diketone under acidic or basic conditions to form the cyclopropylpyrazole intermediate.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation of the cyclopropyl groups can lead to the formation of carboxylic acids or ketones.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions to prevent hydrolysis.
Products: Reduction can convert carbonyl groups to alcohols.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in the presence of a base.
Products: Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(1-cyclopropyl-2,2-difluoroethyl)-2-(4-cyclopropylpyrazol-1-yl)acetamide has several applications in scientific research:
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Medicinal Chemistry
Drug Development: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
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Biological Research
Enzyme Inhibition: Explored as an inhibitor of specific enzymes involved in disease pathways.
Receptor Binding: Analyzed for its binding affinity to various biological receptors.
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Industrial Applications
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-2,2-difluoroethyl)-2-(4-cyclopropylpyrazol-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Conclusion
N-(1-cyclopropyl-2,2-difluoroethyl)-2-(4-cyclopropylpyrazol-1-yl)acetamide is a compound of significant interest due to its unique structural features and potential applications in various fields of scientific research. Its synthesis involves multiple steps, and it undergoes various chemical reactions, making it a versatile molecule for further study and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
